An In-depth Technical Guide to the Basic Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide
An In-depth Technical Guide to the Basic Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a compound of interest in chemical synthesis and potentially in drug discovery. This document moves beyond a simple recitation of data, offering insights into the rationale behind synthetic pathways and analytical methods, ensuring a thorough understanding for researchers and developers.
Introduction and Chemical Identity
N-(4-amino-2-methylphenyl)-2-methylpropanamide, also known as N-(4-amino-2-methylphenyl)isobutyramide, is an aromatic amide. Its structure, featuring a substituted phenyl ring linked to an isobutyramide moiety, suggests its potential as a versatile building block in organic synthesis. The presence of both an amine and an amide functional group opens avenues for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
The unequivocal identification of this compound is crucial for any research endeavor. While there can be ambiguity in chemical nomenclature due to different numbering conventions for the phenyl ring, the structure remains the definitive identifier. For the purpose of this guide, we will refer to the compound based on the CAS number 926212-85-3 .
Table 1: Chemical Identifiers for N-(4-amino-2-methylphenyl)-2-methylpropanamide [1]
| Identifier | Value |
| IUPAC Name | N-(4-amino-2-methylphenyl)-2-methylpropanamide |
| Synonym | N-(4-amino-2-methylphenyl)isobutyramide |
| CAS Number | 926212-85-3 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C(C)C |
Physicochemical and Computed Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. While experimental data for this specific molecule is not extensively published, computational predictions provide valuable initial insights.
Table 2: Predicted Physicochemical Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide [1]
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 55.12 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.17 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
The predicted LogP value suggests a moderate lipophilicity, which could influence its solubility in various organic solvents and its potential for biological membrane permeability. The presence of hydrogen bond donors and acceptors indicates the potential for intermolecular interactions, which will affect its melting point, boiling point, and solubility in protic solvents.
Synthesis and Characterization
A robust and reproducible synthetic route is the cornerstone of utilizing any chemical compound. A logical and efficient pathway for the synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide involves the acylation of 4-amino-2-methylaniline with isobutyryl chloride.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The primary amino group of 4-amino-2-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: Proposed synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on standard organic synthesis techniques for amide formation. Optimization of reaction conditions (e.g., solvent, temperature, base) may be necessary to achieve the highest yield and purity.
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the acylation reaction.
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Acyl Chloride Addition: Slowly add isobutyryl chloride dropwise to the stirred solution. The slow addition helps to maintain a controlled reaction temperature and prevent side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-amino-2-methylaniline) is consumed.
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Workup:
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove any remaining acid chloride, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Characterization Workflow
The identity and purity of the synthesized N-(4-amino-2-methylphenyl)-2-methylpropanamide must be confirmed through a series of analytical techniques.
Figure 2: Workflow for the synthesis and characterization of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methine and methyl protons of the isobutyryl group, and the amine and amide protons. The ¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretches for the amine and amide, a C=O stretch for the amide, and C-N stretching vibrations.
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Melting Point Analysis: A sharp and defined melting point is a good indicator of the purity of the synthesized compound.
Potential Applications and Biological Significance
While specific biological activities of N-(4-amino-2-methylphenyl)-2-methylpropanamide are not yet widely reported in peer-reviewed literature, its chemical structure suggests several areas of potential interest for drug development and research.
The anilino-amide scaffold is present in a variety of biologically active molecules. The amino group provides a site for further derivatization, allowing for the exploration of a broad chemical space in the search for new therapeutic agents. For instance, this compound could serve as a precursor for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The phenylamine moiety is a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme.
Furthermore, derivatives of amino-phenyl amides have been investigated for a range of other biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of N-(4-amino-2-methylphenyl)-2-methylpropanamide may confer unique pharmacological properties that warrant further investigation.
Safety and Handling
Based on the GHS information provided by chemical suppliers, N-(4-amino-2-methylphenyl)-2-methylpropanamide should be handled with care.[1] It is classified as a warning-level hazard and may cause skin and eye irritation.[1]
Table 3: GHS Hazard Information [1]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H320: Causes eye irritation. |
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
N-(4-amino-2-methylphenyl)-2-methylpropanamide is a chemical compound with a well-defined structure and predictable physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While its biological activity is not yet extensively documented, its structural features make it a promising candidate for further investigation as a building block in the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its basic properties to support future research and development efforts.
